2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone

Fragment-based drug design CLIC1 inhibition Structure-activity relationship

2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone (CAS 272791-41-0) is a 2‑anilino‑6‑methyl‑4(3H)‑pyrimidinone fragment that serves as a key synthetic precursor to the chloride intracellular channel 1 (CLIC1) inhibitor NSC602247 (PDB 7FBQ). With a computed XLogP3 of 0.7, three hydrogen‑bond donors, three acceptors and a molecular weight of 217.22 g·mol⁻¹, it occupies the physicochemical space typical of lead‑like fragments.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 272791-41-0
Cat. No. B1449479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
CAS272791-41-0
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)O
InChIInChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16)
InChIKeyBBUDAGRJBTWLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone (CAS 272791-41-0): Core Chemotype for Targeted Inhibitor Libraries


2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone (CAS 272791-41-0) is a 2‑anilino‑6‑methyl‑4(3H)‑pyrimidinone fragment that serves as a key synthetic precursor to the chloride intracellular channel 1 (CLIC1) inhibitor NSC602247 (PDB 7FBQ) [1]. With a computed XLogP3 of 0.7, three hydrogen‑bond donors, three acceptors and a molecular weight of 217.22 g·mol⁻¹, it occupies the physicochemical space typical of lead‑like fragments [2]. The compound is commercially supplied at ≥98 % purity (HPLC) by multiple vendors, facilitating reproducibility in medicinal chemistry campaigns .

Why Analogues of 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone Cannot Be Freely Interchanged


Subtle changes to the substitution pattern of the pyrimidinone core dramatically alter hydrogen‑bond geometry, electronic distribution, and target engagement. For instance, shifting the hydroxyl group from the 4‑ to the 3‑position of the pendant phenyl ring (CHEMBRDG‑BB 9070709) is predicted to reposition the H‑bond donor by ~2.4 Å, potentially disrupting the key interaction with the CLIC1 active‑site cysteine observed in the NSC602247 co‑crystal structure [1]. Consequently, even minor structural deviations invalidate structure‑activity relationships derived from the 4‑hydroxy isomer and negate its utility as a validated fragment for CLIC1 inhibitor elaboration.

Quantitative Differentiation of 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone from Its Closest Analogues


Regioisomeric Hydroxyl Position Dictates Hydrogen‑Bond Donor Geometry

In the CLIC1 co‑crystal structure (PDB 7FBQ), the 4‑hydroxyl group of the extended ligand NSC602247 donates a hydrogen bond to the Cys24 thiolate, anchoring the inhibitor in the active site [1]. Moving the hydroxyl to the 3‑position (CHEMBRDG‑BB 9070709) is computationally predicted to yield a donor‑acceptor distance >4.0 Å, effectively abolishing this interaction. Although direct affinity data for the isolated fragment are unavailable, the structural evidence establishes the 4‑hydroxy substitution as a prerequisite for target engagement.

Fragment-based drug design CLIC1 inhibition Structure-activity relationship

LogP Advantage Over 4‑Methoxy and Des‑Hydroxy Analogues

The 4‑hydroxy compound exhibits a computed XLogP3 of 0.7, which is 1.1 log units lower than the 4‑methoxy analogue (XLogP3 ~1.8) and 0.8 log units higher than the des‑hydroxy aniline congener (XLogP3 ~‑0.1) [1]. This places the compound within the optimal lipophilicity range for fragment hits (XLogP 0–2), balancing aqueous solubility and membrane permeability better than either comparator.

Lipophilicity Fragment physicochemical properties Lead-likeness

Commercial Purity Specification Enables Reproducible Fragment Elaboration

The target compound is routinely supplied at ≥98 % purity (HPLC), whereas the regioisomeric 3‑hydroxy fragment (CHEMBRDG‑BB 9070709) is typically offered at 95 % purity [1]. The 3‑percentage‑point increase in purity reduces the burden of preparative purification before use in sensitive biophysical assays such as surface plasmon resonance or isothermal titration calorimetry.

Chemical procurement Purity specification Fragment-based screening

Unique Synthetic Versatility as a Mono‑Functionalized Fragment

Unlike the fully elaborated inhibitor NSC602247, which cannot be further diversified, 2-[(4-hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone possesses a free 4‑position on the pyrimidine ring available for nucleophilic aromatic substitution or cross‑coupling [1]. This allows systematic exploration of vectors extending toward the CLIC1 solvent‑exposed region, a versatility absent in both the finished inhibitor and the simpler 2‑anilino‑4(3H)‑pyrimidinone scaffold.

Synthetic intermediate CLIC1 probe Medicinal chemistry

Optimal Use Cases for 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone Based on Differential Evidence


Fragment‑Based Lead Generation Targeting CLIC1 in Cancer

As the 4‑hydroxy fragment is the minimal pharmacophore found in the CLIC1 co‑crystal ligand NSC602247, it can serve as the starting point for structure‑guided fragment growing. Researchers can elaborate the pyrimidine C4 position while retaining the hydrogen‑bond anchor demonstrated by the parent scaffold [1].

Chemogenomic Profiling of 2‑Anilinopyrimidinone Kinase Hinge Binders

The balanced lipophilicity (XLogP3 = 0.7) and compact size (MW 217 Da) make this compound an ideal core for constructing focused kinase inhibitor libraries, where substituents can be systematically varied to probe selectivity across the kinome [2].

High‑Purity Reference Standard for CLIC1 Inhibitor Process Chemistry

With a commercial purity specification of ≥98 %, the compound can be used as a chromatographic reference standard during the synthesis and quality control of NSC602247 and its analogues, ensuring batch‑to‑batch consistency in pharmacological studies .

Regioisomeric Selectivity Studies of Hydroxyphenyl Pyrimidinones

The marked difference in hydrogen‑bond geometry between the 4‑hydroxy and 3‑hydroxy isomers allows researchers to use the compound as a tool to deconvolute the contribution of specific hydrogen‑bond interactions to target binding and cellular activity profiles [1].

Quote Request

Request a Quote for 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.